molecular formula C20H21F12N3O10 B2666440 N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid CAS No. 2089257-87-2

N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid

Cat. No. B2666440
CAS RN: 2089257-87-2
M. Wt: 691.38
InChI Key: FXWDJIIWSKZHEC-UHFFFAOYSA-N
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Description

“N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid” is a chemical compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions . For example, it can be functionalized with different substituents, leading to a variety of bioactive molecules .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Anti-Fibrosis Activity

The compound has potential anti-fibrosis activity. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Skeletal Editing of Organic Molecules

The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds . Suitable C-nucleophiles for reactions with N-(4,4-diethoxybutyl)pyrimidin-2-amine include not only aromatic but also heterocyclic compounds .

Development of Anti-Microbial Compounds

The compound can be used in the development of antimicrobial compounds . The pyrrolidine ring and its derivatives have been reported to exhibit antimicrobial activities .

Development of Anti-Tumor Compounds

The compound can be used in the development of antitumor compounds . Pyrimidine derivatives are known to exhibit antitumor activities .

Future Directions

The future directions in the research and development of pyrrolidine compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and by manipulating the stereochemistry of the molecule .

properties

IUPAC Name

N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.4C2HF3O2/c1-9(16)15-7-10-6-11(3-5-14-10)17-12-2-4-13-8-12;4*3-2(4,5)1(6)7/h3,5-6,12-13H,2,4,7-8H2,1H3,(H,15,16);4*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWDJIIWSKZHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CC(=C1)OC2CCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F12N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}acetamide tetrakis(trifluoroacetic acid)

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